molecular formula C5H12N2O2 B13256867 2-Amino-N-ethoxy-N-methylacetamide

2-Amino-N-ethoxy-N-methylacetamide

Cat. No.: B13256867
M. Wt: 132.16 g/mol
InChI Key: AFZAZYSSWVHYEL-UHFFFAOYSA-N
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Description

2-Amino-N-ethoxy-N-methylacetamide is an organic compound with the molecular formula C5H12N2O2 It is characterized by the presence of an amino group, an ethoxy group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-ethoxy-N-methylacetamide typically involves the reaction of ethylamine with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-ethoxy-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are employed.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-N-ethoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    2-Amino-N-methoxy-N-methylacetamide: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Amino-N,N-dimethylacetamide: Lacks the ethoxy group and has two methyl groups instead.

Uniqueness: 2-Amino-N-ethoxy-N-methylacetamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-amino-N-ethoxy-N-methylacetamide

InChI

InChI=1S/C5H12N2O2/c1-3-9-7(2)5(8)4-6/h3-4,6H2,1-2H3

InChI Key

AFZAZYSSWVHYEL-UHFFFAOYSA-N

Canonical SMILES

CCON(C)C(=O)CN

Origin of Product

United States

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